benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
Description
Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a cyclopropyl group at position 4, a phenyl group at position 1, and a benzyl ester moiety linked via a methylene group. The benzyl ester group may serve as a prodrug element, enhancing bioavailability through controlled hydrolysis .
Properties
IUPAC Name |
benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQVRDQBJYDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves multi-step synthesis
Industrial Production Methods
Industrial production could involve optimizing these synthesis steps to maximize yield and purity. This often includes refining reaction conditions such as temperature, solvents, catalysts, and purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at various points, particularly affecting the cyclopropyl or phenyl groups.
Reduction: Reduction reactions could potentially target the pyrazolo[3,4-d]pyridazin ring.
Substitution: Common in the aromatic phenyl ring, electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or alkali metals for nucleophilic substitution.
Major Products
The products depend on the specific reactions but could include hydroxyl derivatives, reduced pyrazolo[3,4-d]pyridazin analogs, and various substituted aromatic compounds.
Scientific Research Applications
Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has numerous applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Research into therapeutic agents, particularly in designing inhibitors for specific biological pathways.
Industry: Could be explored for materials science applications given its structural properties.
Mechanism of Action
The exact mechanism by which benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate exerts its effects involves interactions with molecular targets in biological systems. Its action could involve binding to enzymes or receptors, influencing pathways critical for cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridazine/Pyridinone Family
Compound A : 3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (from )
- Core Structure: Pyrazolo[3,4-b]pyridinone (six-membered ring with one nitrogen).
- Substituents : 4-Chlorophenyl (electron-withdrawing group) and methyl at position 3.
- Synthesis : Condensation of pyrazol-5-amine with ethyl acetoacetate under reflux in acetic acid (28 hours) .
- Key Differences: The target compound features a pyridazine ring (two nitrogens) instead of pyridinone (one nitrogen), altering electronic properties and hydrogen-bonding capacity. Cyclopropyl substitution (electron-neutral/donating) vs. 4-chlorophenyl (electron-withdrawing) influences reactivity and target binding .
Compound B : (Z)-Ethyl 2-{5-[(2-Benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate (from )
- Core Structure : Pyrrolo-oxepin fused system with benzylidene and ester groups.
- Key Structural Features :
- Comparison :
Ester-Containing Analogues
Compound C : Benzyl Acetate (CAS 140-11-4, from )
- Properties :
- Comparison :
Functional Implications
- Ester Hydrolysis : The benzyl ester in the target compound is expected to hydrolyze slower than benzyl acetate (Compound C) due to steric protection by the heterocyclic core .
Biological Activity
Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological effects, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities, including antitumor effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Key Findings :
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells, similar to the mechanism of methotrexate, a well-known chemotherapeutic agent .
- Induction of Apoptosis : Flow cytometry analyses demonstrated that treatment with this compound induces apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the S-phase, preventing further cell division and promoting cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropyl group and the pyrazolo moiety enhances its interaction with biological targets, leading to improved potency compared to other derivatives.
Data Table: Biological Activity Overview
Case Studies
A notable study evaluated several pyrazolo derivatives for their antitumor activity against methotrexate-resistant cancer cell lines. Among these compounds, this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis compared to traditional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
